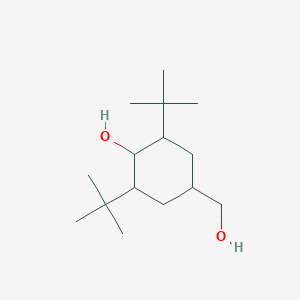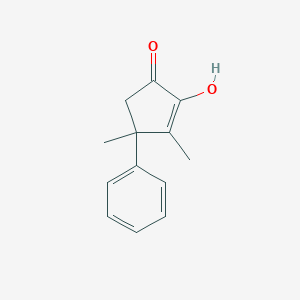![molecular formula C20H26OS B12590167 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene CAS No. 648436-67-3](/img/structure/B12590167.png)
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene is an organic compound with a complex structure that includes a hexyl chain, a methoxyphenyl group, and a sulfanyl group attached to a methylbenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-methoxyphenyl thiol with an appropriate halogenated precursor to form the methoxyphenyl sulfanyl intermediate.
Alkylation: The intermediate is then alkylated with a hexyl halide under basic conditions to introduce the hexyl group.
Coupling with Methylbenzene: The final step involves coupling the alkylated intermediate with a methylbenzene derivative using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hexyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl derivatives and modified aromatic rings.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
2-Hexyl-1-[(4-hydroxyphenyl)sulfanyl]-4-methylbenzene: Contains a hydroxy group instead of a methoxy group.
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-ethylbenzene: Has an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the hexyl chain provides hydrophobic characteristics.
Propriétés
Numéro CAS |
648436-67-3 |
|---|---|
Formule moléculaire |
C20H26OS |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-hexyl-1-(4-methoxyphenyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C20H26OS/c1-4-5-6-7-8-17-15-16(2)9-14-20(17)22-19-12-10-18(21-3)11-13-19/h9-15H,4-8H2,1-3H3 |
Clé InChI |
NPRUKYGEDGPVFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
phosphane](/img/structure/B12590092.png)
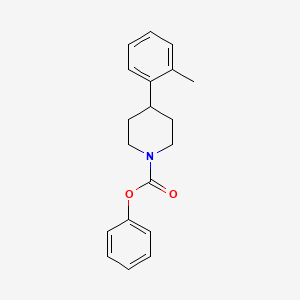
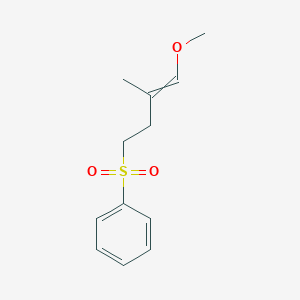
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
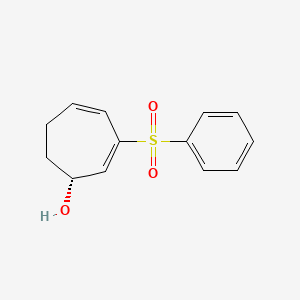
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
